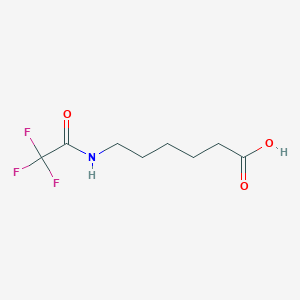

6-(N-Trifluoroacetyl)aminocaproic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZMCXMRNWZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307556 | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-91-0 | |

| Record name | NSC192719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(N-Trifluoroacetyl)aminocaproic Acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-(N-Trifluoroacetyl)aminocaproic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(N-Trifluoroacetyl)aminocaproic acid, a key bifunctional molecule in modern chemical synthesis and drug development. We will delve into its core chemical properties, synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction: A Versatile Building Block

6-(N-Trifluoroacetyl)aminocaproic acid is a synthetic derivative of 6-aminocaproic acid (also known as ε-aminocaproic acid), a molecule recognized for its flexible and hydrophobic nature.[1][2] The parent compound, 6-aminocaproic acid, serves as a lysine analogue and is used clinically as an antifibrinolytic agent and as a monomer in the production of nylon.[1][3][4]

By introducing a trifluoroacetyl group to the terminal amine, this derivative is transformed into a highly valuable heterobifunctional building block.[5] The trifluoroacetyl group acts as a stable protecting group for the amine, while the terminal carboxylic acid remains available for chemical modification. This dual functionality allows for controlled, sequential reactions, making it an indispensable tool in complex organic synthesis, particularly as a linker in bioconjugation and for the development of targeted drug delivery systems.[6][7][8]

Physicochemical Properties

The unique properties of 6-(N-Trifluoroacetyl)aminocaproic acid are a direct result of its distinct structural components: the stable N-terminal protecting group, the flexible hydrocarbon chain, and the reactive C-terminal carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂F₃NO₃ | [5] |

| Molecular Weight | 227.18 g/mol | [5] |

| CAS Number | 407-91-0 | [6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 83 - 84 °C (for NHS ester derivative) | [7] |

| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. |

Key Structural Features:

-

Trifluoroacetyl (TFA) Group: This electron-withdrawing group provides excellent stability for the amine functionality under a range of reaction conditions, particularly those used for peptide synthesis. Its presence can also enhance the solubility and stability of conjugates derived from the molecule.[7] The TFA group is notoriously stable but can be removed under specific, mild basic conditions when required.[9]

-

Hexanoic Acid Backbone: The six-carbon chain (caproic acid moiety) imparts both flexibility and hydrophobicity.[1][2] This characteristic is crucial when the molecule is used as a spacer arm or linker, as it allows for proper distancing and orientation between two conjugated molecules without introducing excessive rigidity.

-

Carboxylic Acid Group: This functional group is the primary site of reactivity, enabling the formation of stable amide bonds through coupling with primary and secondary amines. It can be readily activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate efficient conjugation reactions.[7]

Synthesis and Purification

The synthesis of 6-(N-Trifluoroacetyl)aminocaproic acid is a straightforward N-acylation reaction starting from the commercially available 6-aminocaproic acid.

Synthesis Workflow

The general approach involves the reaction of 6-aminocaproic acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a base.

Caption: General synthesis workflow for 6-(N-Trifluoroacetyl)aminocaproic Acid.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 6-aminocaproic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).

-

Base Addition: Add an organic base, such as triethylamine (2-3 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure product. Purity is often confirmed to be ≥99% by HPLC for use in sensitive applications.[7]

Analytical Characterization

Confirming the identity and purity of 6-(N-Trifluoroacetyl)aminocaproic acid is essential. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the methylene protons of the hexanoic acid chain. Based on spectra of the parent compound, one would expect multiplets between approximately 1.3-1.7 ppm (for the central CH₂ groups), a triplet around 2.2 ppm (for the CH₂ adjacent to the carboxyl group), and a multiplet around 3.0-3.3 ppm (for the CH₂ adjacent to the N-TFA group).[10][11] The N-H proton would appear as a broad signal.

-

¹³C NMR: The spectrum would display distinct signals for the six carbons of the aliphatic chain, the carbonyl carbon of the carboxylic acid (~175-180 ppm), and the carbonyl carbon of the trifluoroacetyl amide group. The CF₃ carbon would also be visible.

-

¹⁹F NMR: A single, sharp signal would confirm the presence of the trifluoroacetyl group.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another strong C=O stretch for the amide I band (~1680-1700 cm⁻¹), and a prominent N-H bend for the amide II band (~1510-1550 cm⁻¹). Strong C-F stretching bands would also be present (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M-H]⁻ observed at m/z 226.17.

Chemical Reactivity and Core Applications

The utility of this molecule stems from the orthogonal reactivity of its two functional ends. The TFA-protected amine is stable while the carboxylic acid is manipulated, and vice versa.

A. The Trifluoroacetyl Group: Stability and Deprotection

The TFA group is a robust protecting group, resistant to the acidic conditions often used to remove other protecting groups like the Boc group.[12][13] However, it can be selectively removed when necessary.

Deprotection Protocol:

The trifluoroacetyl group is readily cleaved by solvolysis under mild basic conditions.[9]

-

Dissolve the N-TFA protected compound in a solvent mixture such as methanol/water.

-

Add a mild base, for example, a dilute aqueous solution of sodium carbonate or a resin-bound base.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and extract the deprotected product.

Caption: Deprotection of the N-Trifluoroacetyl group.

B. The Carboxylic Acid: Activation and Coupling

The carboxylic acid is the key handle for conjugation. To form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or drug), it is typically first "activated" to create a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester.[7]

Protocol: Synthesis of the NHS Ester

-

Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid (1 eq.) and N-hydroxysuccinimide (1.1 eq.) in a dry aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) at 0 °C.

-

Stir the reaction at room temperature for 12-18 hours.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

Isolate the product by extraction and purify by recrystallization or chromatography.

This activated NHS ester is now highly reactive towards primary amines, enabling efficient bioconjugation.

Caption: Workflow for carboxylic acid activation and subsequent bioconjugation.

C. Key Applications in Research and Drug Development

The unique structure of this molecule makes it a versatile tool in several advanced applications:

-

Bioconjugation and Linker Chemistry: It serves as a non-cleavable, flexible spacer to connect two different molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[7][8] The linker's length and hydrophobicity are critical for the stability and efficacy of the final conjugate.

-

Peptide Modification: The molecule can be incorporated into peptides to act as a spacer between amino acid residues or to append labels, drugs, or other moieties.[1][2] This can improve metabolic stability or modulate the pharmacological properties of the peptide.

-

Intermediate in Pharmaceutical Synthesis: It is used as a starting material for the synthesis of more complex organic molecules, including certain cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[6]

-

Development of Diagnostic Agents: Its ability to form stable linkages with biomolecules makes it valuable in creating diagnostic agents where a reporter molecule (like a fluorophore) is attached to a targeting moiety.[7]

Conclusion

6-(N-Trifluoroacetyl)aminocaproic acid is a powerful and versatile chemical tool. Its value lies in the orthogonal nature of its protected amine and reactive carboxylic acid, combined with a flexible hydrophobic spacer. This structure provides chemists and drug developers with precise control over the synthesis of complex molecules, enabling the construction of sophisticated bioconjugates, modified peptides, and novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in advancing pharmaceutical and biotechnological research.

References

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences. [Link]

-

Cas No.407-91-0 6-(N-Trifluoroacetyl)aminocaproic Acid. Arborpharm. [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

Aminocaproic acid. Wikipedia. [Link]

-

Aminocaproic Acid. NCBI Bookshelf. [Link]

-

Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

Synthesis of 6-aminocaproic acid. PrepChem.com. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001901). Human Metabolome Database. [Link]

-

6 Aminocaproic acid. mzCloud. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. RSC Publishing. [Link]

-

6-Aminocaproic acid. SIELC Technologies. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]

-

6-Aminocaproic acid, N-methoxycarbonyl-, methyl ester. SpectraBase. [Link]

-

Linkers for Bioconjugation. Tesis Doctorals en Xarxa. [Link]

-

Linkers for Bioconjugation. Universitat de Barcelona. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 4. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Aminocaproic acid(60-32-2) IR Spectrum [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-(N-Trifluoroacetyl)aminocaproic Acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-(N-Trifluoroacetyl)aminocaproic Acid. In the absence of direct mechanistic studies on this specific molecule, this document synthesizes established principles of medicinal chemistry, enzymology, and pharmacology to posit a scientifically grounded hypothesis. It is proposed that 6-(N-Trifluoroacetyl)aminocaproic Acid functions as a prodrug, undergoing metabolic conversion to its active parent compound, 6-aminocaproic acid. The core of this guide will, therefore, elucidate the well-characterized antifibrinolytic mechanism of 6-aminocaproic acid, detail the physicochemical properties of the N-trifluoroacetyl group that support a prodrug hypothesis, and outline the presumed metabolic activation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's likely biological activity.

Introduction: The Prodrug Hypothesis

6-(N-Trifluoroacetyl)aminocaproic Acid is a synthetic derivative of the clinically significant antifibrinolytic agent, 6-aminocaproic acid. The structural modification involves the acylation of the primary amine of 6-aminocaproic acid with a trifluoroacetyl group. While direct pharmacological studies on 6-(N-Trifluoroacetyl)aminocaproic Acid are not extensively available in public literature, its chemical structure strongly suggests a prodrug-based mechanism of action.

A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active pharmacological agent. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), or to reduce its toxicity. In the case of 6-(N-Trifluoroacetyl)aminocaproic Acid, the trifluoroacetyl moiety is hypothesized to mask the primary amine of 6-aminocaproic acid, potentially altering its physicochemical properties, until it is cleaved in vivo to release the active drug.

This guide will proceed based on this central hypothesis, providing a detailed exploration of the known pharmacology of the parent compound and the chemical rationale for its N-trifluoroacetylated derivative acting as a prodrug.

The Core Mechanism: Antifibrinolytic Action of 6-Aminocaproic Acid

The primary mechanism of action of 6-aminocaproic acid is the inhibition of fibrinolysis, the physiological process of breaking down blood clots.[1][2] This action is crucial in clinical settings where excessive bleeding occurs due to hyperfibrinolysis.[3]

The Fibrinolytic Pathway: A Primer

To comprehend the action of 6-aminocaproic acid, a foundational understanding of the fibrinolytic cascade is essential. The key steps are:

-

Plasminogen Activation: The inactive zymogen, plasminogen, is converted to the active serine protease, plasmin. This conversion is mediated by plasminogen activators, primarily tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).

-

Fibrin Degradation: Plasmin acts on the fibrin mesh of a blood clot, degrading it into soluble fragments, leading to clot dissolution.

Molecular Target and Inhibition

6-aminocaproic acid is a structural analog of the amino acid lysine.[4] This mimicry is the cornerstone of its mechanism. Plasminogen contains specific lysine-binding sites, known as kringle domains, which are crucial for its binding to fibrin.[1]

By competitively binding to these lysine-binding sites on plasminogen, 6-aminocaproic acid prevents plasminogen from associating with the fibrin clot.[1] This inhibition of binding effectively blocks the activation of plasminogen to plasmin at the site of the clot, thereby preventing fibrinolysis and stabilizing the clot.[5] At higher concentrations, 6-aminocaproic acid can also non-competitively inhibit the activity of already formed plasmin.[3]

Signaling Pathway of Fibrinolysis and its Inhibition by 6-Aminocaproic Acid

Caption: Inhibition of fibrinolysis by 6-aminocaproic acid.

The N-Trifluoroacetyl Group: A Prodrug Moiety

The trifluoroacetyl group is a well-established protecting group for amines in organic synthesis.[5] Its properties make it a suitable candidate for a prodrug moiety that can be cleaved in vivo.

Chemical Properties and Rationale for Use

-

Electron-Withdrawing Nature: The three fluorine atoms are highly electronegative, making the trifluoroacetyl group strongly electron-withdrawing. This reduces the basicity of the nitrogen atom to which it is attached, effectively masking the primary amine of 6-aminocaproic acid.

-

Steric Hindrance: The trifluoroacetyl group provides steric bulk around the amine, which can prevent unwanted interactions and enzymatic degradation at this site.

-

Metabolic Lability: While stable under many chemical conditions, amide bonds can be susceptible to hydrolysis in vivo by various amidases and proteases. The specific lability of the N-trifluoroacetyl amide bond in a biological system would be the critical determinant of its prodrug efficacy.

Postulated Metabolic Activation

The conversion of 6-(N-Trifluoroacetyl)aminocaproic Acid to 6-aminocaproic acid is presumed to occur via enzymatic hydrolysis.

Experimental Workflow for Investigating Prodrug Conversion

Caption: A typical workflow to study the in vitro conversion of the prodrug.

Detailed Protocol: In Vitro Metabolic Stability Assay

A standard experimental approach to validate the prodrug hypothesis would involve an in vitro metabolic stability assay.

Objective: To determine if 6-(N-Trifluoroacetyl)aminocaproic Acid is converted to 6-aminocaproic acid in the presence of liver microsomes or plasma.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 6-(N-Trifluoroacetyl)aminocaproic Acid in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes (human, rat, or mouse) and keep on ice.

-

Prepare a NADPH regenerating system.

-

Prepare quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

In a microcentrifuge tube, combine buffer, liver microsomes, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.

-

-

Sample Processing:

-

Vortex the quenched samples.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of 6-(N-Trifluoroacetyl)aminocaproic Acid and 6-aminocaproic acid.

-

Analyze the processed samples.

-

-

Data Analysis:

-

Plot the concentration of 6-(N-Trifluoroacetyl)aminocaproic Acid versus time to determine its rate of disappearance.

-

Plot the concentration of 6-aminocaproic acid versus time to confirm its appearance as a metabolite.

-

Expected Outcome: A time-dependent decrease in the concentration of the parent compound and a corresponding increase in the concentration of 6-aminocaproic acid would provide strong evidence for its role as a prodrug.

Pharmacokinetic and Pharmacodynamic Considerations

The N-trifluoroacetylation of 6-aminocaproic acid could potentially offer several pharmacokinetic advantages.

Table 1: Potential Pharmacokinetic Impact of N-Trifluoroacetylation

| Parameter | Potential Effect of N-Trifluoroacetylation | Rationale |

| Absorption | May increase oral bioavailability | The masking of the polar amine group could increase lipophilicity, potentially enhancing passive diffusion across the gastrointestinal tract. |

| Distribution | May alter tissue distribution | Changes in polarity and plasma protein binding could influence the volume of distribution. |

| Metabolism | Introduces a metabolic cleavage step for activation | The rate of hydrolysis of the trifluoroacetyl group would control the release of the active drug, potentially allowing for sustained release. |

| Excretion | May alter the excretion profile | The prodrug and its metabolites may have different renal or hepatic clearance pathways compared to the parent drug. |

Conclusion

While direct experimental evidence for the mechanism of action of 6-(N-Trifluoroacetyl)aminocaproic Acid is limited, a robust and scientifically plausible hypothesis can be constructed based on its chemical structure and the well-established pharmacology of its parent compound. The most likely mechanism is that of a prodrug, which is metabolically hydrolyzed in vivo to release 6-aminocaproic acid. The therapeutic effect is, therefore, attributable to the antifibrinolytic activity of 6-aminocaproic acid, which acts by inhibiting the conversion of plasminogen to plasmin.

Further research, particularly in vitro and in vivo metabolism and pharmacokinetic studies, is necessary to definitively confirm this proposed mechanism and to fully characterize the therapeutic potential of 6-(N-Trifluoroacetyl)aminocaproic Acid.

References

-

Aminocaproic Acid. (2023). In: StatPearls. StatPearls Publishing. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminocaproic Acid? Available from: [Link]

-

Wikipedia. (2023). Aminocaproic acid. Available from: [Link]

-

Medscape. (2024). Amicar (aminocaproic acid) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

-

Organic Chemistry Portal. (2024). Trifluoroacetamides. Available from: [Link]

-

DailyMed. (2024). Aminocaproic Acid Oral Solution. U.S. National Library of Medicine. Available from: [Link]

-

NCBI Bookshelf. (2023). Aminocaproic Acid. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Patsnap Synapse. (2024). What is Aminocaproic Acid used for? Available from: [Link]

-

PharmaCompass. (2024). Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

Sources

- 1. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design of Novel 6-Aminocaproic acid Prodrugs by Computational Methods [dspace.alquds.edu]

- 5. Trifluoroacetamides [organic-chemistry.org]

The Strategic Application of 6-(N-Trifluoroacetyl)aminocaproic Acid in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architect's Choice in Molecular Construction

In the intricate field of bioconjugation, the covalent linking of two or more biomolecules, the choice of a crosslinker is paramount. It is a decision that dictates not only the success of the conjugation but also the ultimate functionality and stability of the final construct. This guide focuses on a particularly strategic heterobifunctional crosslinker, 6-(N-Trifluoroacetyl)aminocaproic acid. As a Senior Application Scientist, my aim is not merely to present a protocol but to provide an in-depth understanding of the chemical principles that make this molecule a powerful tool for the discerning researcher. We will delve into the "why" behind the "how," empowering you to not only utilize this crosslinker effectively but also to adapt and troubleshoot your conjugation strategies with a foundation of expert knowledge.

The Molecular Blueprint: Understanding 6-(N-Trifluoroacetyl)aminocaproic Acid

6-(N-Trifluoroacetyl)aminocaproic acid is a heterobifunctional crosslinker, meaning it possesses two different reactive functional groups.[1] This characteristic is central to its utility, allowing for sequential and controlled conjugation reactions, thereby minimizing the formation of undesirable homodimers or polymers.

The structure consists of a six-carbon aliphatic chain (the caproic acid backbone), which provides a flexible spacer arm between the two reactive ends. At one terminus lies a carboxylic acid (-COOH), and at the other, a primary amine protected by a trifluoroacetyl (-NHCOCF₃) group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂F₃NO₃ | |

| Molecular Weight | 227.18 g/mol | |

| Appearance | White to off-white solid | Generic |

The strategic brilliance of this molecule lies in the orthogonal nature of its two functional groups and the specific choice of the trifluoroacetyl protecting group. The carboxylic acid can be selectively activated to react with primary amines, while the protected amine remains inert. Subsequently, the trifluoroacetyl group can be removed under mild basic conditions to reveal the primary amine for a second, distinct conjugation reaction.[1]

The Crosslinking Strategy: A Two-Act Play

The use of 6-(N-Trifluoroacetyl)aminocaproic acid in bioconjugation is a sequential process, a "two-act play" that offers precision and control.

Act I: The Carboxylic Acid Activation and First Conjugation. The first step involves the activation of the carboxylic acid terminus to make it reactive towards primary amines, such as those found on the surface of proteins (e.g., lysine residues). The most common and effective method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the target molecule (Molecule A) to form a stable amide bond.

Act II: Deprotection and the Second Conjugation. Once the first conjugation is complete and any excess reagents are removed, the second act begins. The trifluoroacetyl protecting group on the distal end of the linker is now removed to expose the primary amine. The N-trifluoroacetyl group is advantageous because it is stable under the acidic to neutral conditions often used for the EDC/NHS coupling but can be readily cleaved under mild basic conditions.[1] This is typically achieved by incubation in a buffer with a pH in the range of 8.5 to 9.5, such as a carbonate or borate buffer.

The newly exposed primary amine on the "Conjugate 1" is now available for a second conjugation reaction, for example, with a second molecule (Molecule B) that has been functionalized with an amine-reactive group, such as an NHS ester.

Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for your conjugation experiments. Optimization may be required depending on the specific properties of your biomolecules.

Protocol 1: Activation of 6-(N-Trifluoroacetyl)aminocaproic Acid and Conjugation to a Protein

This protocol describes the conjugation of the carboxylic acid end of the linker to primary amines on a protein (Molecule A).

Materials:

-

6-(N-Trifluoroacetyl)aminocaproic acid

-

Protein to be conjugated (Molecule A)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Dissolve the protein (Molecule A) in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Dissolve 6-(N-Trifluoroacetyl)aminocaproic acid in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it into the Activation Buffer to the desired concentration (e.g., a 10-50 fold molar excess over the protein).

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

-

Activation of the Crosslinker:

-

In a microfuge tube, combine the 6-(N-Trifluoroacetyl)aminocaproic acid solution with the EDC and Sulfo-NHS solutions. A common starting point is a 1:2:5 molar ratio of linker:EDC:Sulfo-NHS.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated crosslinker solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

(Optional but recommended) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

-

Remove excess, non-reacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

-

-

Characterization:

-

The resulting conjugate (Conjugate 1) should be characterized to confirm successful conjugation. Techniques such as SDS-PAGE (to observe a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC can be employed.

-

Protocol 2: Deprotection of the Trifluoroacetyl Group and Second Conjugation

This protocol describes the removal of the TFA protecting group from "Conjugate 1" and the subsequent conjugation to a second molecule (Molecule B).

Materials:

-

Purified Conjugate 1 from Protocol 1

-

Molecule B (functionalized with an amine-reactive group, e.g., an NHS ester)

-

Deprotection Buffer: 0.1 M sodium borate or sodium carbonate buffer, pH 8.5-9.5

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column

Procedure:

-

Deprotection of the Amine:

-

Exchange the buffer of the purified Conjugate 1 to the Deprotection Buffer using a desalting column or dialysis.

-

Incubate the solution at room temperature for 1-2 hours to allow for the cleavage of the trifluoroacetyl group. The reaction can be monitored by a ninhydrin assay or by mass spectrometry to confirm the deprotection.

-

-

Second Conjugation:

-

Adjust the pH of the deprotected conjugate solution to 7.2-7.5 by adding a suitable buffer (e.g., PBS).

-

Add Molecule B (with the amine-reactive group) to the deprotected conjugate solution. A 5-20 fold molar excess of Molecule B is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching and Final Purification:

-

Quench the reaction with the Quenching Buffer as described in Protocol 1.

-

Purify the final conjugate (Molecule A - Linker - Molecule B) using a desalting column or size-exclusion chromatography to remove excess Molecule B and quenching reagents.

-

-

Final Characterization:

-

Characterize the final conjugate using appropriate analytical techniques (SDS-PAGE, mass spectrometry, HPLC, etc.) to confirm the successful dual conjugation.

-

The Rationale Behind the Design: A Senior Scientist's Perspective

The choice of 6-(N-Trifluoroacetyl)aminocaproic acid is not arbitrary; it is a calculated decision based on several key principles of bioconjugation chemistry.

-

Orthogonality and Control: The heterobifunctional nature of the crosslinker is its greatest asset. It allows for a controlled, sequential addition of different molecules, which is crucial in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[1] In ADC development, uncontrolled conjugation can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs), which can have significant implications for efficacy and toxicity.

-

The Trifluoroacetyl Advantage: The trifluoroacetyl group is an excellent choice for an amine protecting group in this context for several reasons:

-

Stability: It is stable to the mildly acidic to neutral conditions of the EDC/NHS coupling reaction. This is in contrast to the more acid-labile Boc (tert-butyloxycarbonyl) group, which could be prematurely cleaved under these conditions.[]

-

Mild Deprotection: It can be removed under mild basic conditions that are generally well-tolerated by proteins and other biomolecules. This provides an orthogonal deprotection strategy to the acid-labile protecting groups often used in peptide synthesis.[1]

-

Minimal Side Reactions: The deprotection of the trifluoroacetyl group is a clean reaction with minimal side products that could interfere with subsequent conjugation steps.

-

-

The Flexible Spacer: The six-carbon chain of the caproic acid provides a flexible spacer that can help to overcome steric hindrance between the two conjugated molecules, allowing each to maintain its native conformation and function.

In Practice: Applications in Drug Development and Research

The principles embodied by 6-(N-Trifluoroacetyl)aminocaproic acid are widely applied in various areas of biomedical research and drug development:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is an ideal candidate for the synthesis of ADCs. An antibody can be conjugated to the carboxylic acid end, and after deprotection, a potent cytotoxic drug can be attached to the newly formed amine. This allows for the precise control of the drug-to-antibody ratio.

-

Hapten-Carrier Conjugates for Antibody Production: To generate antibodies against small molecules (haptens), the hapten must first be conjugated to a larger carrier protein to elicit an immune response.[3] 6-(N-Trifluoroacetyl)aminocaproic acid can be used to link haptens to carrier proteins in a controlled manner.

-

Surface Immobilization: The sequential reactivity of this crosslinker can be used to immobilize biomolecules onto surfaces for applications such as biosensors and diagnostic arrays. For instance, a surface functionalized with primary amines can be reacted with the activated carboxylic acid of the linker. After deprotection, a second biomolecule can be captured by the exposed amine.

Conclusion: A Tool for Precision Bioconjugation

6-(N-Trifluoroacetyl)aminocaproic acid is more than just a chemical reagent; it is a testament to the power of strategic molecular design in the field of bioconjugation. Its heterobifunctional nature, combined with the stability and selective lability of the trifluoroacetyl protecting group, provides researchers with a high degree of control over the construction of complex biomolecular architectures. By understanding the underlying chemical principles and following robust, validated protocols, scientists and drug developers can leverage this versatile crosslinker to advance their research and create novel therapeutics and diagnostics with enhanced precision and efficacy.

References

-

Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(4), 298-307. [Link]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using N-trifluoroacetyl-amino acids. Tetrahedron Letters, 30(30), 3943-3946. [Link]

-

Singh, K. V., Kaur, J., Varshney, G. C., & Raje, M. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 16(5), 1213–1219. [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

An In-Depth Technical Guide to N-Terminal Capping in Peptide Synthesis

Introduction: The Imperative of Purity in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the ultimate goal is the assembly of a single, defined peptide sequence with the highest possible purity. However, the reality of chemical reactions is that they are rarely perfect. Even with modern coupling reagents and optimized protocols, the amide bond formation between the growing peptide chain and the incoming amino acid can be incomplete. This failure to achieve 100% coupling efficiency in every cycle is the primary origin of one of the most challenging impurities to remove: the (n-1) deletion sequence.

N-terminal capping is a critical, proactive strategy to mitigate this problem. It is an acetylation step designed to permanently block any unreacted N-terminal amines on the growing peptide chain after a coupling step. By rendering these amines unreactive, capping effectively terminates the elongation of these failure sequences. This guide provides a comprehensive overview of the rationale, mechanisms, and field-proven protocols for N-terminal capping, designed for researchers and drug development professionals who demand the highest standards of peptide purity.

The Rationale for Capping: Preventing the (n-1) Menace

During each cycle of SPPS, a small fraction of the peptide chains on the solid support may fail to couple with the activated amino acid. If left unaddressed, their free N-terminal amines will successfully couple in the subsequent cycle, leading to a peptide that is missing one amino acid—an (n-1) deletion impurity.[1]

These deletion sequences are notoriously difficult to separate from the target full-length peptide during purification, as they often share very similar physicochemical properties, such as mass and hydrophobicity.[2] Capping circumvents this issue by acetylating the unreacted free amines, creating a new, terminated species with different properties that is more easily separated during final purification by HPLC.[2] While capping is not always necessary for syntheses with high coupling efficiencies (>99%), it is an indispensable tool for long or notoriously "difficult" sequences where aggregation or steric hindrance can impede coupling.[3]

Core Mechanism of Acetyl Capping

The most prevalent method for N-terminal capping involves the use of a highly reactive acetylating agent, most commonly acetic anhydride (Ac₂O), in the presence of a non-nucleophilic base.[4]

The reaction proceeds via nucleophilic acyl substitution:

-

The free primary amine of the unreacted peptide chain acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5][6]

-

This forms a transient tetrahedral intermediate.[5]

-

A base, such as pyridine or diisopropylethylamine (DIPEA), facilitates the reaction by acting as a proton scavenger, deprotonating the positively charged nitrogen.[6][7]

-

The intermediate collapses, expelling an acetate ion as a leaving group and forming a stable, unreactive N-acetyl amide bond at the terminus of the peptide chain.[5][7]

Caption: Mechanism of N-terminal acetylation using acetic anhydride.

A Comparative Look at Capping Reagents

While acetic anhydride is the workhorse for capping, various formulations and alternative reagents exist, each with specific advantages and disadvantages. The choice of capping solution can be critical, especially for sensitive sequences.

| Capping Cocktail | Typical Composition & Solvent | Reaction Time | Advantages | Disadvantages |

| Acetic Anhydride / Pyridine | Ac₂O / Pyridine in DMF[8] | ~30 min[9] | Highly effective and widely used standard.[4] | Pyridine's strong odor; can be a stronger base, potentially causing side reactions.[4] |

| Acetic Anhydride / DIPEA | Ac₂O / DIPEA in DMF[1] | ~20-30 min[4] | DIPEA is less nucleophilic, reducing the risk of certain side reactions.[4] | May be less effective for capping sterically hindered amines compared to the pyridine-based cocktail.[4] |

| "FastMoc" Capping Solution | 0.5 M Ac₂O, 0.125 M DIEA, 0.015 M HOBt in NMP[3] | ~5-15 min | Optimized for automated synthesizers; inclusion of HOBt can enhance speed. | More complex to prepare; HOBt can cause the solution to yellow over time.[3] |

| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF[4] | ~30 min[4] | Offers milder conditions, which can be beneficial for sensitive sequences. | Significantly more expensive due to the use of coupling reagents.[4] |

Validated Experimental Protocols

Trustworthiness in synthesis comes from robust, repeatable protocols. The following sections detail the standard operating procedures for capping and for verifying its completion.

Protocol 1: Standard Acetic Anhydride Capping

This protocol describes the manual capping of unreacted amines on a solid-phase support after an incomplete coupling reaction.

Materials:

-

Peptide-resin with free N-terminal amines in a reaction vessel.

-

N,N-Dimethylformamide (DMF)

-

Capping Solution: A freshly prepared mixture of acetic anhydride and pyridine (or DIPEA) in DMF. A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[9] For a 0.1 mmol scale synthesis, this can be crudely prepared by combining 3 "squirts" (~3 mL) of acetic anhydride with 2 "squirts" (~2 mL) of pyridine in a scintillation vial.[9] Alternatively, use 50 equivalents of both acetic anhydride and pyridine relative to the resin's initial loading.[8]

Procedure:

-

Pre-Wash: Following the amino acid coupling step and subsequent washes, ensure the resin is well-swelled in DMF.[7]

-

Drain: Drain the DMF from the reaction vessel.

-

Add Capping Solution: Add the freshly prepared capping solution to the resin, ensuring all beads are fully suspended.

-

Reaction: Agitate the mixture at room temperature for 30 minutes.[8][9]

-

Drain: Drain the capping solution from the reaction vessel.

-

Wash: Thoroughly wash the resin with DMF (at least 4 times) to remove all excess capping reagents and byproducts.[9]

-

Verification: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines.

Protocol 2: The Kaiser Test for Reaction Monitoring

The Kaiser (ninhydrin) test is a highly sensitive qualitative colorimetric assay to detect the presence of free primary amines on the resin.[2][10]

Procedure:

-

Sample: Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[2]

-

Reagents: Add 2-3 drops each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine).

-

Observe:

-

Negative Result: The solution and beads remain yellow or are colorless. This indicates that the capping reaction is complete and there are no detectable free primary amines.[4]

-

Positive Result: The solution and/or the beads turn a deep blue or purple color. This indicates the presence of unreacted primary amines.[2][4]

-

Workflow and Troubleshooting

A self-validating synthesis workflow incorporates monitoring and decision-making at each critical step. Capping is the key corrective action for coupling failures.

Caption: Decision workflow for coupling and capping within an SPPS cycle.

Common Troubleshooting Scenarios:

-

Positive Kaiser Test After Capping: This indicates incomplete capping. The first step should be to simply repeat the capping procedure.[4] If the test remains positive, ensure the capping solution was prepared fresh and that agitation is sufficient to suspend all resin beads.

-

Side Reactions: Certain amino acid side chains can undergo unwanted reactions. For instance, the side chain of arginine can be acetylated by acetic anhydride, and a chain-terminating side reaction can occur with histidine.[4] In such cases, one might consider using milder conditions, alternative reagents, or even omitting the capping step if coupling is known to be efficient for that specific residue.

-

Fmoc-Group Cleavage: In some cases, particularly with certain capping mixtures and sensitive amino acids, the base in the capping solution can cause premature cleavage of the Fmoc protecting group from the newly added amino acid.[1] This can lead to double incorporation in the next cycle. Using a less basic amine like DIPEA instead of pyridine can help mitigate this.

Final N-Terminal Modification vs. Intermediate Capping

It is essential to distinguish between two applications of capping:

-

Intermediate Capping: Performed during the synthesis after an incomplete coupling step to terminate deletion sequences, as detailed above.[2]

-

Final N-Terminal Capping: Performed deliberately after the final amino acid has been coupled and deprotected.[7] This is not a corrective measure but a desired modification to make the final peptide's N-terminus unreactive, remove its positive charge, or mimic naturally N-acetylated proteins.[5][7] This can also be used to influence a peptide's solubility or its ability to self-assemble into novel biomaterials.[5][11]

Conclusion

N-terminal capping is more than just an optional step in SPPS; it is a powerful tool for quality control. By systematically identifying and terminating failure sequences, capping directly enhances the purity of the crude peptide product, simplifying downstream purification and increasing the overall fidelity of the synthesis. Understanding the underlying chemistry, mastering the standard protocols, and implementing a logical workflow that includes verification steps like the Kaiser test are hallmarks of a robust and reliable peptide synthesis strategy, essential for success in both academic research and therapeutic drug development.

References

- Source: Google Patents (US11028123B2)

-

Title: Peptide Hand Synthesis Part 7: N-Terminal Capping Source: YouTube URL: [Link]

-

Title: N-Terminus Acetylation Protocol Source: CDN Scientific URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

-

Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL: [Link]

-

Title: A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles Source: RSC Publishing URL: [Link]

-

Title: SPPS Capping procedure Source: Aapptec Peptides URL: [Link]

-

Title: Role of capping in peptide synthesis Source: ResearchGate URL: [Link]

-

Title: Peptide Hand Synthesis Part 6: Capping Source: YouTube URL: [Link]

Sources

- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Linkers in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The Lynchpin of SPPS: Deconstructing the Role of the Linker

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the nascent peptide chain to an insoluble polymer resin.[1] This innovation transforms the synthesis from a laborious solution-phase process into a streamlined workflow where excess reagents and by-products are removed by simple filtration and washing.[2] At the heart of this process lies the linker , a bifunctional chemical moiety that serves as the critical connection between the insoluble solid support and the C-terminus of the growing peptide.[2][3]

The linker is far more than a simple anchor; it is a functional component that dictates the outcome of the synthesis. Its primary roles are:

-

To provide a stable covalent bond that withstands the repeated cycles of Nα-protecting group removal (e.g., piperidine for Fmoc) and amino acid coupling throughout the synthesis.[3][4]

-

To act as a C-terminal protecting group , safeguarding the initial carboxylic acid against unwanted side reactions.[3][5]

-

To possess a selectively cleavable bond that allows the final, fully assembled peptide to be released from the resin under specific, controlled conditions.[1][2]

-

To determine the final C-terminal functionality of the peptide, such as a carboxylic acid or an amide, based on its own chemical structure.[6][7]

The judicious choice of a linker is therefore a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the chemical nature of the final product.

Figure 1. The Core Workflow of Solid-Phase Peptide Synthesis (SPPS).

A Framework for Classification: Navigating the Linker Landscape

The diversity of synthetic goals has driven the development of a wide array of linkers. They can be logically classified based on two interdependent criteria: the protecting group strategy they are compatible with and the cleavage mechanism used for peptide release.

Compatibility with Protecting Group Strategies

The stability of the linker-peptide bond must be orthogonal to the conditions used for removing the temporary Nα-protecting group.[4]

-

Fmoc/tBu Strategy: The most common approach in modern SPPS utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[6] Linkers for this strategy must be stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF) but labile to acid for the final cleavage.[3][5] The Wang and Rink Amide linkers are archetypes of this class.[6]

-

Boc/Bzl Strategy: This classical approach uses the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and strong acids like anhydrous HF or TFMSA for final cleavage.[3][5] Linkers here, such as the PAM (Phenylacetamidomethyl) linker, are designed to be stable to the milder acid (TFA) used for Boc removal but are cleaved by the much stronger acids used in the final step.[3][5]

Classification by Cleavage Mechanism

The conditions required to release the peptide from the resin are a primary determinant of linker choice.

-

Acid-Labile Linkers: This is the largest and most utilized category. The lability of the linker is tuned by its chemical structure, allowing for a spectrum of acid sensitivities.

-

Photolabile Linkers: These linkers incorporate a photosensitive moiety, allowing for cleavage under neutral conditions by irradiation with UV light.[2][8] This is particularly useful for synthesizing fully protected peptide fragments or when acid-sensitive functionalities are present.[9][10]

-

Safety-Catch Linkers: These sophisticated linkers are stable to both acidic and basic conditions used during synthesis.[3][5][11] They require a discrete chemical activation step (e.g., oxidation or alkylation) to render them labile for the final cleavage, offering an additional layer of orthogonality and control.[3][5][12]

-

Other Specialized Linkers: This category includes linkers cleaved by nucleophiles, fluoride ions, or specific enzymatic action, designed for highly specialized applications.[2]

In-Depth Analysis of Key Linker Families

A deep understanding of the most common linkers is essential for rational peptide design and synthesis. The choice of linker is intrinsically linked to the desired C-terminal functionality.[7][13]

Acid-Labile Linkers: The Workhorses of SPPS

These linkers are cleaved using trifluoroacetic acid (TFA), typically in a "cocktail" containing scavengers to protect sensitive residues from reactive cationic species generated during cleavage.[14]

-

Wang Linker (for C-terminal Acids): The Wang linker is a p-alkoxybenzyl alcohol type, widely used in Fmoc/tBu chemistry to generate peptides with a C-terminal carboxylic acid.[6][7] Its relative acid stability makes it robust during synthesis, yet it is efficiently cleaved with a high concentration of TFA (e.g., 95%).[7]

-

Causality: The electron-donating alkoxy group on the benzyl ring stabilizes the carbocation intermediate formed upon protonation and cleavage, making it more acid-labile than the original Merrifield resin linker.

-

-

Rink Amide Linker (for C-terminal Amides): The Rink Amide linker is the gold standard for producing peptide amides via the Fmoc strategy.[6][11][13] It is designed to be more acid-sensitive than the Wang linker. Upon cleavage with TFA, it releases the peptide as a C-terminal amide.[4][6]

-

Causality: The benzhydrylamine core of the Rink linker readily forms a stabilized carbocation upon acid treatment, facilitating cleavage to yield the carboxamide.

-

-

2-Chlorotrityl Chloride (2-CTC) Linker (for Protected Acids): The 2-CTC linker is highly acid-sensitive. This unique property allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM) while leaving the acid-labile side-chain protecting groups (like Boc and tBu) intact.[5]

-

Causality: The trityl (triphenylmethyl) cation is exceptionally stable due to extensive resonance delocalization across the three phenyl rings. The presence of the electron-withdrawing chlorine atom slightly tempers this stability, providing an ideal level of lability for this application. It is the linker of choice for producing protected peptide fragments for subsequent fragment condensation.

-

Figure 2. General mechanism of acid-labile cleavage and the role of scavengers.

Specialized Linkers for Advanced Applications

-

Photolabile Linkers: These linkers, often based on a nitrobenzyl scaffold, provide an orthogonal cleavage strategy.[10] Irradiation at a specific wavelength (e.g., 365 nm) induces a photochemical rearrangement that releases the peptide. This method is exceptionally mild and avoids the use of any acid or base, preserving complex and sensitive protecting group schemes.[8][9][15]

-

Safety-Catch Linkers: The safety-catch principle provides an added dimension of control.[1][11] A common example is the sulfonamide-based linker, which is stable throughout Fmoc synthesis.[3] After synthesis, the sulfonamide nitrogen is alkylated (the activation step), which dramatically increases the lability of the acyl-sulfonamide bond towards nucleophilic cleavage (e.g., with an amine or hydroxide), releasing the peptide.[3][5] This strategy allows for on-resin cyclization or modification before the final release.[16]

Data-Driven Linker Selection

Choosing the correct linker is a critical decision that impacts the entire synthetic strategy. The following table summarizes the properties of common linkers used in Fmoc-SPPS.

| Linker Name | C-Terminal Result | Cleavage Condition | Key Features & Applications |

| Wang | Carboxylic Acid | High TFA (e.g., 95%) | Standard for peptide acids; good stability.[6][7] |

| Rink Amide | Amide | High TFA (e.g., 95%) | Standard for peptide amides; versatile and reliable.[6][11] |

| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Very Mild Acid (1-2% TFA) | Synthesis of protected peptide fragments; minimizes racemization for C-terminal Cys/His.[4][5] |

| Sieber Amide | Amide | Very Mild Acid (1-2% TFA) | Synthesis of protected peptide amides.[4] |

| Photolabile (e.g., o-Nitrobenzyl) | Acid or Amide | UV Light (e.g., 365 nm) | Orthogonal, mild cleavage; for acid-sensitive peptides or protected fragments.[8][10] |

| Safety-Catch (e.g., Sulfonamide) | Acid or Amide | 1. Activation (e.g., Alkylation) 2. Nucleophile | Orthogonal release; enables on-resin modifications before cleavage.[3][5] |

Field-Proven Experimental Protocols

The following protocols represent self-validating systems. Successful execution, followed by analytical verification (HPLC/MS), confirms the integrity of the process.

Protocol: Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-amino acid. The key is to achieve a satisfactory loading level (typically 0.3-0.8 mmol/g) without racemization.

-

Rationale: The MSNT/MeIm method is effective for sterically hindered amino acids, while the DIC/DMAP method is common but carries a higher risk of racemization for sensitive residues.[17] We describe a robust symmetric anhydride method.

-

Materials:

-

Wang Resin

-

Fmoc-amino acid (3 eq. to resin functional capacity)

-

Diisopropylcarbodiimide (DIC) (1.5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Dichloromethane (DCM) and Dimethylformamide (DMF), peptide synthesis grade

-

-

Methodology:

-

Swell the Wang resin (1 eq.) in DCM for 1 hour in a reaction vessel. Drain the solvent.

-

In a separate flask, dissolve the Fmoc-amino acid (3 eq.) in DCM. Cool to 0°C.

-

Add DIC (1.5 eq.) to the amino acid solution and stir at 0°C for 20 minutes to pre-form the symmetric anhydride.

-

Filter the urea by-product (if precipitated).

-

Add the activated amino acid solution and DMAP (0.1 eq.) to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x) and dry under vacuum.

-

Validation: Determine the final substitution level (loading) via spectrophotometric quantification of the fulvene-piperidine adduct after cleaving the Fmoc group from a known mass of dried resin.[18]

-

Protocol: Cleavage of a Peptide from Rink Amide Resin

This procedure simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Rationale: The "cleavage cocktail" is critical. TFA provides the acid for cleavage. Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are included to trap the highly reactive carbocations (e.g., t-butyl, trityl) that are released from the side-chain protecting groups, thus preventing re-attachment to or modification of sensitive residues like Tryptophan, Methionine, and Cysteine.[14]

-

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (a common "Reagent K"). For peptides with Cys, add 2.5% EDT.

-

-

Methodology:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per 1 g of resin) to the resin.

-

Stopper the vessel and allow the mixture to react at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin through a sintered glass funnel, collecting the filtrate into a cold centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Validation: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by analytical HPLC and Mass Spectrometry to confirm identity and purity.

-

Sources

- 1. Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis [biochain.in]

- 2. bachem.com [bachem.com]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. biotage.com [biotage.com]

- 8. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 12. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. mdpi.com [mdpi.com]

- 17. biotage.com [biotage.com]

- 18. almacgroup.com [almacgroup.com]

An In-Depth Technical Guide to the Solubility and Stability of 6-(N-Trifluoroacetyl)aminocaproic Acid

This guide provides a comprehensive technical overview of the solubility and stability of 6-(N-Trifluoroacetyl)aminocaproic acid, a key intermediate in pharmaceutical research and synthesis.[1] Drawing upon established principles of physical chemistry and analytical science, this document offers researchers, scientists, and drug development professionals a framework for understanding and manipulating this compound's properties for optimal use in their workflows.

Introduction to 6-(N-Trifluoroacetyl)aminocaproic Acid

6-(N-Trifluoroacetyl)aminocaproic acid is a derivative of 6-aminocaproic acid, an analogue of the amino acid lysine.[2] The introduction of the N-trifluoroacetyl group imparts unique characteristics to the parent molecule, notably influencing its solubility in organic solvents and its stability under various conditions. This modification is often employed in organic synthesis to protect the amino group during subsequent chemical transformations.[3] Understanding the solubility and stability of this intermediate is paramount for its effective handling, storage, and application in multi-step synthetic procedures.

The structure of 6-(N-Trifluoroacetyl)aminocaproic acid, featuring a hydrophobic trifluoroacetyl group and a hydrophilic carboxylic acid moiety, suggests an amphiphilic nature that dictates its solubility profile. Its stability is largely governed by the susceptibility of the amide bond to hydrolysis under various pH and temperature conditions.

Caption: Key functional groups of 6-(N-Trifluoroacetyl)aminocaproic Acid.

Part 1: Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its use in synthesis, formulation, and biological assays. While specific quantitative solubility data for 6-(N-Trifluoroacetyl)aminocaproic acid is not extensively documented in publicly available literature, we can infer its likely behavior based on the properties of its constituent parts and related molecules.

The parent molecule, 6-aminocaproic acid, is highly soluble in water.[4][5][6][7] However, the introduction of the bulky and hydrophobic trifluoroacetyl group is expected to significantly decrease its aqueous solubility and increase its solubility in organic solvents. For a related compound, N-(Trifluoroacetyl)glycine, solubility has been noted in chloroform and DMSO.[8]

Expected Solubility Behavior:

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The hydrophobic trifluoroacetyl group and alkyl chain counteract the hydrophilicity of the carboxylic acid. |

| Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid and solvate the hydrophobic portions of the molecule. |

| Polar Aprotic | ||

| Acetonitrile, DMF, DMSO | High | These solvents are effective at solvating both polar and nonpolar functional groups. |

| Acetone | Moderate | Offers a balance of polarity for dissolving the amphiphilic molecule. |

| Nonpolar | ||

| Dichloromethane, Chloroform | Moderate to High | The trifluoroacetyl group and the alkyl chain will interact favorably with these solvents. |

| Hexanes, Toluene | Low | The overall polarity of the molecule, primarily due to the carboxylic acid, will limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of 6-(N-Trifluoroacetyl)aminocaproic acid is outlined below. This method relies on the principle of saturating a solvent with the compound and then quantifying the dissolved concentration.

Materials:

-

6-(N-Trifluoroacetyl)aminocaproic Acid

-

Selected solvents (e.g., water, methanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV) or other quantitative analytical technique

Procedure:

-

Preparation of Solvent: Add a known excess amount of 6-(N-Trifluoroacetyl)aminocaproic acid to a vial containing a measured volume of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Part 2: Stability Profile

The stability of 6-(N-Trifluoroacetyl)aminocaproic acid is a critical parameter, particularly for its long-term storage and its compatibility with various reaction conditions. The primary degradation pathway of concern is the hydrolysis of the N-trifluoroacetyl group.

pH-Dependent Stability

The amide bond in N-acylated amino acids is susceptible to hydrolysis, and the rate of this reaction is highly dependent on pH.

-

Acidic Conditions: The N-trifluoroacetyl group is generally stable in acidic media.[9] The electron-withdrawing nature of the trifluoromethyl group strengthens the amide bond against acid-catalyzed hydrolysis.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slow.

-

Alkaline Conditions: The trifluoroacetyl group is known to be labile under basic conditions. The hydrolysis is facilitated by the nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide. The high electrophilicity of this carbonyl, due to the adjacent trifluoromethyl group, makes it particularly susceptible to this mode of degradation.

Thermal Stability

While specific data is unavailable for this compound, the parent 6-aminocaproic acid is stable under normal conditions.[10][11] For 6-(N-Trifluoroacetyl)aminocaproic acid, elevated temperatures are expected to accelerate the rate of hydrolysis, especially in aqueous solutions at non-neutral pH.

Photostability

Many organic molecules are susceptible to degradation upon exposure to UV light. Studies on other amino acids have shown that they can be susceptible to photodestruction.[12][13] It is advisable to store 6-(N-Trifluoroacetyl)aminocaproic acid, both in solid form and in solution, protected from light to minimize the risk of photochemical degradation.

Stability-Indicating Assay Protocol

A stability-indicating analytical method is crucial for accurately assessing the degradation of a compound over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Objective: To develop and validate an HPLC method capable of separating the intact 6-(N-Trifluoroacetyl)aminocaproic acid from its potential degradation products, primarily 6-aminocaproic acid.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

A gradient elution will likely be necessary to achieve optimal separation of the more polar 6-aminocaproic acid from the less polar N-trifluoroacetylated compound.

Forced Degradation Study:

To ensure the method is stability-indicating, a forced degradation study should be performed.

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

-

Thermal Degradation: Heat a solid sample of the compound.

-

Photodegradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by the developed HPLC method to confirm that the degradation products are resolved from the parent peak.

Long-Term Stability Study:

Store aliquots of 6-(N-Trifluoroacetyl)aminocaproic acid under controlled conditions (e.g., specified temperature and humidity) in its intended container. At predetermined time points, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of the compound remaining.

Caption: Workflow for a stability study of 6-(N-Trifluoroacetyl)aminocaproic Acid.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 6-(N-Trifluoroacetyl)aminocaproic acid. While specific experimental data for this compound is limited, the principles outlined, based on its chemical structure and the properties of related molecules, offer valuable insights for researchers. The provided experimental protocols for solubility determination and stability-indicating assays serve as a practical framework for generating the necessary data to ensure the effective and reliable use of this important synthetic intermediate.

References

-

Arborpharm. Cas No.407-91-0 6-(N-Trifluoroacetyl)aminocaproic Acid. Available from: [Link]

-

Penta Chemicals. 6-Aminocaproic acid. Available from: [Link]

-

ResearchGate. Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Available from: [Link]

-

ResearchGate. Hydrolysis Rates for Various pH Levels. Available from: [Link]

-

ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. Available from: [Link]

-

ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Available from: [Link]

-

GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available from: [Link]

-

ResearchGate. The Photostability of Amino Acids in Space. Available from: [Link]

-

PubMed. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Available from: [Link]

-

Sciences and Exploration Directorate. THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE P. EHRENFREUND,1 M. P. BERNSTEIN,2,3 J. P. DWORKIN,2,3 S. A. SANDFORD,2 AND L. J. Available from: [Link]

-

ACS Publications. NMR-Based Methods for Protein Analysis | Analytical Chemistry. Available from: [Link]

-

SIELC Technologies. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. Available from: [Link]

-

PubMed. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Available from: [Link]

-

PMC - NIH. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Available from: [Link]

-

HIMEDIA. Safety Data Sheet: 6-Aminocaproic acid, Hi-LR™. Available from: [Link]

-

Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Available from: [Link]

-

MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available from: [Link]

-